Cas no 613657-61-7 (4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid)

4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid 化学的及び物理的性質
名前と識別子
-
- 4-((3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid
- 4-[3-(Trifluoromethyl)phenylsulfonylamino]benzoic acid
- 4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid
- 4-[[[3-(Trifluoromethyl)phenyl]sulfonyl]amino]benzoic acid
- 613657-61-7
- DTXSID201193105
- AKOS000805730
- EN300-235831
- SR-01000266156-1
- 4-[3-(trifluoromethyl)benzenesulfonamido]benzoic acid
- 4-(([3-(Trifluoromethyl)phenyl]sulfonyl)amino)benzoic acid
- 4-(3-(trifluoromethyl)phenylsulfonamido)benzoic acid
- 4-[[3-(trifluoromethyl)phenyl]sulfonylamino]benzoic Acid
- F1678-0252
- SR-01000266156
- Z45512305
- 4-({[3-(trifluoromethyl)phenyl]sulfonyl}amino)benzoic acid
- NZA65761
- 4-(((3-(Trifluoromethyl)phenyl)sulfonyl)amino)benzoic acid
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- MDL: MFCD03997750
- インチ: InChI=1S/C14H10F3NO4S/c15-14(16,17)10-2-1-3-12(8-10)23(21,22)18-11-6-4-9(5-7-11)13(19)20/h1-8,18H,(H,19,20)
- InChIKey: NJEQBXPASRIDHG-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=CC(=C1)S(=O)(=O)NC2=CC=C(C=C2)C(=O)O)C(F)(F)F
計算された属性
- せいみつぶんしりょう: 345.02826346g/mol
- どういたいしつりょう: 345.02826346g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 5
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 521
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.9
- トポロジー分子極性表面積: 91.8Ų
じっけんとくせい
- ゆうかいてん: 235-236℃
4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | T237536-100mg |
4-((3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid |
613657-61-7 | 100mg |
$ 50.00 | 2022-06-02 | ||
TRC | T237536-500mg |
4-((3-(trifluoromethyl)phenyl)sulfonamido)benzoic acid |
613657-61-7 | 500mg |
$ 135.00 | 2022-06-02 | ||
Life Chemicals | F1678-0252-5g |
4-[3-(trifluoromethyl)benzenesulfonamido]benzoic acid |
613657-61-7 | 95% | 5g |
$405.0 | 2023-09-07 | |
Matrix Scientific | 136044-1g |
4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid, 95%+ |
613657-61-7 | 95% | 1g |
$213.00 | 2023-09-10 | |
Life Chemicals | F1678-0252-1g |
4-[3-(trifluoromethyl)benzenesulfonamido]benzoic acid |
613657-61-7 | 95% | 1g |
$135.0 | 2023-09-07 | |
Life Chemicals | F1678-0252-0.25g |
4-[3-(trifluoromethyl)benzenesulfonamido]benzoic acid |
613657-61-7 | 95% | 0.25g |
$58.0 | 2023-09-07 | |
Matrix Scientific | 136044-2.500g |
4-((3-(Trifluoromethyl)phenyl)sulfonamido)benzoic acid, 95%+ |
613657-61-7 | 95% | 2.500g |
$461.00 | 2023-09-10 | |
Enamine | EN300-235831-0.25g |
613657-61-7 | 95% | 0.25g |
$105.0 | 2024-06-19 | ||
Enamine | EN300-235831-2.5g |
613657-61-7 | 95% | 2.5g |
$224.0 | 2024-06-19 | ||
Enamine | EN300-235831-1g |
613657-61-7 | 90% | 1g |
$113.0 | 2023-09-15 |
4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid 関連文献
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Z. Nooshin Rezvani,R. John Mayer,Weng C. Chan Chem. Commun., 2010,46, 2043-2045
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Wonjin Jo,Do Hyun Kim,Jeong Sim Lee,Heon Ju Lee,Myoung-Woon Moon RSC Adv., 2014,4, 31764-31770
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
4-3-(trifluoromethyl)benzenesulfonamidobenzoic acidに関する追加情報
Comprehensive Overview of 4-3-(Trifluoromethyl)benzenesulfonamidobenzoic Acid (CAS No. 613657-61-7)
4-3-(Trifluoromethyl)benzenesulfonamidobenzoic acid (CAS No. 613657-61-7) is a specialized organic compound that has garnered significant attention in pharmaceutical and chemical research due to its unique structural properties and potential applications. This sulfonamide derivative, characterized by the presence of a trifluoromethyl group and a benzoic acid moiety, exhibits remarkable stability and reactivity, making it a valuable intermediate in synthetic chemistry. Researchers and industry professionals are increasingly exploring its utility in drug development, particularly in targeting enzymes and receptors where sulfonamide-based compounds play a critical role.
The compound's molecular structure, featuring a benzenesulfonamide core linked to a carboxylic acid functional group, allows for versatile chemical modifications. This adaptability is crucial for designing molecules with enhanced bioavailability and selectivity. Recent studies highlight its potential in addressing inflammatory pathways and metabolic disorders, aligning with current trends in precision medicine. For instance, the trifluoromethyl group is known to improve metabolic stability and membrane permeability, traits highly sought after in modern therapeutics.
In the context of green chemistry, 4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid is also being investigated for its compatibility with sustainable synthesis methods. As the demand for eco-friendly chemical processes grows, this compound's efficient synthesis routes—such as catalytic amidation or microwave-assisted reactions—are gaining traction. These methods reduce waste and energy consumption, addressing global concerns about environmental impact and carbon footprint in industrial chemistry.
Another area of interest is the compound's role in material science. Its ability to form stable complexes with metals and other organic molecules opens doors for applications in advanced coatings and polymeric materials. For example, its sulfonamide group can act as a ligand in coordination chemistry, facilitating the development of novel catalysts or functional materials with tailored properties. This versatility makes it a subject of ongoing research in both academic and industrial laboratories.
From a commercial perspective, the global market for sulfonamide derivatives is expanding, driven by their widespread use in pharmaceuticals, agrochemicals, and specialty chemicals. 4-3-(Trifluoromethyl)benzenesulfonamidobenzoic acid stands out due to its balanced physicochemical properties, which are critical for formulation stability and efficacy. Companies specializing in custom synthesis and contract research are increasingly listing this compound in their portfolios, catering to the rising demand for high-purity intermediates.
For researchers seeking detailed information, common queries include "synthesis of 4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid," "CAS 613657-61-7 applications," and "safety data for sulfonamide derivatives." Addressing these, recent publications emphasize optimized synthetic protocols and rigorous analytical characterization (e.g., HPLC, NMR) to ensure reproducibility and quality. Additionally, computational studies leveraging AI-driven molecular modeling are being employed to predict the compound's behavior in biological systems, a trend reflecting the integration of digital tools in chemical research.
In summary, 4-3-(trifluoromethyl)benzenesulfonamidobenzoic acid (CAS No. 613657-61-7) represents a multifaceted compound with broad relevance across scientific disciplines. Its structural features align with contemporary needs in drug discovery, sustainable chemistry, and material innovation, ensuring its continued prominence in research and development. As advancements in synthetic methodologies and application studies progress, this compound is poised to contribute significantly to solving complex challenges in science and industry.
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